molecular formula C12H7BrO2 B011323 1-Bromodibenzo-p-dioxin CAS No. 105908-71-2

1-Bromodibenzo-p-dioxin

Cat. No. B011323
M. Wt: 263.09 g/mol
InChI Key: HEAUGIUDKRRLPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated and mixed bromo/chloro dibenzo-p-dioxins, including 1-Bromodibenzo-p-dioxin, involves condensing a common precursor, 4,5-dibromo catechol, with various precursors to introduce the desired number of halogens and specific substitution patterns. This process has been optimized to produce high purity products for use as analytical standards or for absorption, disposition, metabolism, and excretion (ADME) studies. The synthesis can involve refluxing in acetonitrile to avoid by-product formation and achieve higher yields (Singh, Hakk, & Lupton, 2019).

Molecular Structure Analysis

The molecular structure of 1-Bromodibenzo-p-dioxin has been characterized through various spectroscopic techniques, including IR, MS, HR-MS, 1H-NMR, and 19F-NMR, providing detailed insights into its chemical configuration and stability. This structural information is crucial for understanding the compound's reactivity and behavior in different environmental contexts (Haffer, Rotard, & Mailahn, 1994).

Chemical Reactions and Properties

1-Bromodibenzo-p-dioxin participates in various chemical reactions, including electrophilic bromination, which can yield mono- through octabromodibenzodioxin derivatives. These reactions are significant for understanding the environmental fate of the compound, as they can lead to the formation of products with different toxicological profiles. The gas chromatographic retention indices and mass spectra for these brominated derivatives provide essential data for environmental monitoring and risk assessment (Munslow, Sovocool, Donnelly, & Mitchum, 1987).

Physical Properties Analysis

The physical properties of 1-Bromodibenzo-p-dioxin, such as melting points and spectroscopic characteristics, are key to identifying and quantifying the compound in environmental samples. Understanding these properties aids in developing analytical methodologies for detecting and measuring the presence of brominated dioxins in various matrices (Haffer, Rotard, & Mailahn, 1994).

Chemical Properties Analysis

The chemical behavior of 1-Bromodibenzo-p-dioxin, including its reactivity and interactions with other substances, is crucial for assessing its environmental and health impacts. Studies have explored its formation pathways, degradation mechanisms, and potential for bioaccumulation, providing insights into its persistence and toxicity. The formation pathways from precursors like bromophenols highlight the compound's environmental relevance and the need for monitoring and regulation (Arnoldsson, Andersson, & Haglund, 2012).

Scientific Research Applications

  • Aryl Hydrocarbon Receptor-Mediated Response : Research has shown that polybrominated dibenzo‐p‐dioxins/furans (PBDD/Fs) and mixed polychlorinated and polybrominated di‐benzo‐p‐dioxins/furans (PXDD/Fs) have significant effects on aryl hydrocarbon receptor‐mediated responses in cell lines from different species. This is crucial for understanding the toxicological and environmental impacts of these compounds (Olsman et al., 2007).

  • Effects on Steroidogenesis : Studies involving the H295R human adrenocortical carcinoma cell line have revealed that brominated dioxins, including 1-Bromodibenzo-p-dioxin, can influence the expression of key steroidogenic genes, potentially leading to endocrine disruption (Ding et al., 2007).

  • Natural Formation of PBDDs : Research into the formation of polybrominated dibenzo-p-dioxins (PBDD) indicates that they can form naturally in marine systems, such as through the oxidative coupling of tribromophenol. This highlights the importance of understanding natural processes in the environmental distribution of these compounds (Arnoldsson et al., 2012).

  • Health Effects of PBDDs/PBDFs : An important aspect of research has been on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Studies suggest that these brominated compounds have similar toxicity profiles to their chlorinated homologs, but further research is needed for a comprehensive understanding of their health impacts (Birnbaum et al., 2003).

  • Inclusion in Toxicity Equivalency Factor Concept : Polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and some dioxin-like biphenyls have been evaluated for inclusion in the WHO Toxicity Equivalency Factor (TEF) scheme. This is critical for assessing human background exposure to these compounds and their contribution to total dioxin toxic equivalencies (TEQs) (van den Berg et al., 2013).

  • Environmental Impact of Electronic Waste Dismantling : Studies have shown severe pollution of PBDD/Fs in the air around electronic waste dismantling areas, highlighting the environmental impact and potential human health risks associated with these activities (Li et al., 2007).

  • Altered Immunity Induced by PBDD/Fs : Research has indicated that PBDD/Fs can induce altered humoral immunity in mice, with some brominated analogs showing greater potency than their chlorinated counterparts. This suggests the importance of these compounds in toxic equivalency factor evaluation and risk assessment (Frawley et al., 2014).

properties

IUPAC Name

1-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872101
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodibenzo-p-dioxin

CAS RN

103456-34-4, 105908-71-2
Record name 1-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
… Only three chromatographic peaks were observed that were tentatively identified as PBDD/F based on their mass spectra: 1-bromodibenzo-p-dioxin, 4,6-dibromodibenzofuran, and 4-…
Number of citations: 54 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2003 - ACS Publications
… Only three chromatographic peaks were observed that were tentatively identified as PBDD/F based on their mass spectra: 1-bromodibenzo-p-dioxin, 4,6-dibromodibenzofuran, and 4-…
Number of citations: 61 pubs.acs.org
M Altarawneh - Journal of Hazardous Materials, 2022 - Elsevier
… 4, cyclisation of the MD2 intermediate produces DD (dibenzo-p-dioxin) and 1-MDD (1-bromodibenzo-p-dioxin) molecules via similar enthalpic requirements. Ortho C/H-ortho C/H …
Number of citations: 14 www.sciencedirect.com
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
… Only four chromatographic peaks were observed that were tentatively identified as PBDD/F on the basis of their mass spectra: 1-bromodibenzo-p-dioxin, dibromodibenzo-p-dioxin, …
Number of citations: 25 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
… The only other PBDD product observed is 1-bromodibenzo-p-dioxin (1-MBDD) with a maximum of 0.02% at 750 C, which was also observed for the pyrolysis of 2-MBP with a maximum …
Number of citations: 43 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2006 - ACS Publications
… Only four chromatographic peaks were observed that were tentatively identified as PBCDD/Fs based on their mass spectra: 1-bromodibenzo-p-dioxin (1-MBDD), 4-bromo-6-…
Number of citations: 34 pubs.acs.org
CS Evans, B Dellinger - Chemosphere, 2006 - Elsevier
… as PBDD/F based on their mass spectra: 1-bromodibenzo-p-dioxin, dibromodibenzo-p-dioxin, … 1-Bromodibenzo-p-dioxin and 4-bromodibenzofuran are PBDD/Fs that were anticipated …
Number of citations: 15 www.sciencedirect.com
YC Na, JK Hong, KJ Kim - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
This study examined the thermal reactions of 2, 4-dibromophenol (diBP), 2, 6-diBP and 2, 4, 6-triBP. The products obtained under pyrolytic conditions were analyzed by gas …
Number of citations: 9 koreascience.kr
A Sosnowska, M Barycki, K Jagiello, M Haranczyk… - Atmospheric …, 2014 - Elsevier
… , 2,3,4,2′,3′-pentabromobiphenyl, decabromobiphenyl, 2-chlorobiphenyl, 2,3,4,2′,3′-pentachlorobiphenyl decachlorobiphenyl, dibenzo-p-dioxin, 1-bromodibenzo-p-dioxin, 1,2,3,4-…
Number of citations: 33 www.sciencedirect.com
CS Evans - 2004 - search.proquest.com
… The only products detected that did not have available standards were 1-bromodibenzo-p-dioxin, dibromodibenzo-p-dioxin, tribromodibenzo-p-dioxin, 4-bromodibenzofuran, 4,6-…
Number of citations: 2 search.proquest.com

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